molecular formula C38H31F3O3SSi B6310298 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate CAS No. 1799510-57-8

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate

Cat. No.: B6310298
CAS No.: 1799510-57-8
M. Wt: 652.8 g/mol
InChI Key: XBDDHLAHRITDOV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of multiple phenyl groups and a trimethylsilyl group attached to a naphthyl core, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate typically involves multi-step organic reactions. One common method includes the reaction of a naphthyl derivative with phenyl groups under specific conditions to introduce the tetraphenyl moiety. The trimethylsilyl group is then introduced through a silylation reaction, followed by the triflation step to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The triflate group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of functionalized naphthyl compounds.

Scientific Research Applications

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl iodide
  • 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl bromide
  • 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl chloride

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

(5,6,7,8-tetraphenyl-3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H31F3O3SSi/c1-46(2,3)33-25-31-30(24-32(33)44-45(42,43)38(39,40)41)34(26-16-8-4-9-17-26)36(28-20-12-6-13-21-28)37(29-22-14-7-15-23-29)35(31)27-18-10-5-11-19-27/h4-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDDHLAHRITDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C(=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H31F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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